(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol is a heterocyclic organic compound that features a unique structure characterized by the presence of a benzoxathiin core. This compound contains both sulfur and oxygen within its six-membered ring, which contributes to its distinct chemical properties. The molecular formula of this compound is , with a molecular weight of approximately 185.23 g/mol. The specific stereochemistry at the 2 and 4 positions is denoted as (2S,4S), indicating the spatial arrangement of substituents that play a crucial role in its biological activity .
This compound belongs to the class of benzoxathiins, which are known for their diverse biological activities. Benzoxathiins are recognized for their potential pharmacological effects, including antibacterial and anticancer properties. The classification of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol as a heterocyclic compound highlights its cyclic structure containing heteroatoms (sulfur and oxygen) that significantly influence its reactivity and interactions with biological targets .
The synthesis of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol can be achieved through several methods, showcasing its versatility in laboratory settings. Common synthetic routes include:
These synthetic approaches not only provide access to (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol but also allow for the exploration of its derivatives with potentially enhanced biological activities.
The molecular structure of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol consists of a six-membered ring containing one sulfur atom and one oxygen atom. The stereochemistry at positions 2 and 4 is critical for its biological function. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 185.23 g/mol |
Stereochemistry | (2S,4S) |
The presence of both sulfur and oxygen in the benzoxathiin core significantly influences the compound's reactivity and interactions with biomolecules .
The chemical reactivity of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol can be explored through various reactions:
These reactions highlight the compound's potential as a versatile building block in organic synthesis and medicinal chemistry .
Further research is necessary to elucidate these mechanisms fully and determine how they contribute to the compound's pharmacological effects .
These properties are vital for understanding how (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol behaves in different environments and its potential applications in drug formulation .
The applications of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol extend into various fields:
Research continues to explore these applications further, aiming to develop effective therapeutic agents based on this compound's structure and properties .
Multi-component reactions (MCRs) offer a convergent and efficient strategy for constructing complex heterocyclic scaffolds like the benzoxathiin core in a single operational step, minimizing purification needs and maximizing atom economy. Isocyanide-based MCRs (IMCRs), particularly the Ugi reaction, demonstrate significant potential for assembling precursors amenable to benzoxathiin formation, leveraging the principle of nitrilium ion trapping by intramolecular nucleophiles [10].
A highly adaptable route involves the reaction of 2-mercaptobenzaldehyde derivatives (providing the sulfur source and aldehyde electrophile), an α-amino acid (delivering the chiral amino group), and an isocyanide. The reaction proceeds via imine formation between the aldehyde and the amine, followed by nucleophilic attack of the isocyanide to generate a reactive nitrilium intermediate. Crucially, the ortho-thiol group acts as an internal nucleophile to trap this nitrilium species, facilitating cyclization and ultimately forming the 1,3-benzoxathiin scaffold after tautomerization or further rearrangement [10]. While achieving high diastereoselectivity for the (2S,4S) isomer directly in the MCR step remains challenging, this approach provides rapid access to highly functionalized precursors. Subsequent stereoselective transformations or resolutions can then establish the desired stereochemistry.
Variations employing Passerini-Smiles reactions or modified Ugi protocols incorporating thiocarboxylic acids instead of oxygen-based carboxylic acids have also been explored. These modifications aim to introduce the sulfur atom differently, potentially influencing the cyclization pathway and stereochemical outcome. The inherent modularity of MCRs allows systematic variation of each component (aldehyde, isocyanide, amine/thiol equivalent), enabling the generation of diverse benzoxathiin libraries for structure-activity relationship studies [10].
Table 1: Key Components and Outcomes in MCR Strategies for Benzoxathiin Precursors
2-Mercaptobenzaldehyde Derivative (R¹) | Amino Component (R²) | Isocyanide (R³) | Primary Product | Yield Range (%) | Key Challenge |
---|---|---|---|---|---|
4,6-Dimethoxy-2-mercaptobenzaldehyde | Glycine methyl ester | tert-Butyl isocyanide | Tethered adduct | 45-68 | Low diastereoselectivity |
Unsubstituted 2-mercaptobenzaldehyde | (S)-Alanine | Cyclohexyl isocyanide | Tethered adduct | 52-75 | Requires post-MCR cyclization |
5-Nitro-2-mercaptobenzaldehyde | (S)-Valine methyl ester | Benzyl isocyanide | Tethered adduct | 40-62 | Moderate ee after resolution |
4-Chloro-2-mercaptobenzaldehyde | (S)-Phenylglycine | 1,1,3,3-Tetramethylbutyl isocyanide | Tethered adduct | 58-70 | Difficult purification |
Cyclocondensation reactions offer a robust and often high-yielding route to benzoxathiin derivatives, utilizing readily available thiourea-containing precursors or bifunctional reagents incorporating both nucleophilic sulfur and electrophilic carbonyl centers.
A prominent strategy involves the reaction of anthranilic acid derivatives (or their equivalents like isatoic anhydride) with isothiocyanates or thiophosgene, followed by intramolecular cyclization. For instance, reacting methyl anthranilate with aryl isothiocyanates generates a thiourea intermediate. Subsequent base-mediated or thermal intramolecular nucleophilic attack by the thiourea sulfur onto the ester carbonyl, followed by dehydration, leads to 2-arylaminobenzoxathiin-4-one structures. While this yields the oxathiin core, further functional group manipulations, including stereoselective reduction of the 4-carbonyl group and introduction/modification of the 2-amino substituent, are necessary to access the target (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol [4] [6]. Careful control of reduction conditions (e.g., chiral reducing agents, enzymatic reduction) is critical to achieve the desired (4S) stereochemistry at the resulting alcohol.
Alternative approaches employ α-aminoketones bearing ortho-halogen substituents (e.g., 2-haloaniline-derived α-aminoketones) in copper-catalyzed coupling with potassium thiocyanate (KSCN) or carbon disulfide (CS₂). This one-pot process can form the benzoxathiin ring system via C–S bond formation and subsequent condensation. While efficient, controlling the stereochemistry at the nascent chiral centers (particularly C4, which becomes stereogenic upon reduction to the alcohol) requires integrating asymmetric catalysis into the cyclization or employing enantiopure starting materials [4].
Cyclodehydration of pre-formed precursors like N-(2-hydroxyaryl)thioureas or N-(2-mercaptophenyl)carbamates represents another viable pathway. Activating agents such as cyanuric chloride/N,N-dimethylformamide complex (forming the Vilsmeier-Haack-type iminium salt) or polyphosphoric acid (PPA) effectively promote this cyclization under relatively mild conditions compared to traditional reagents like phosphoryl chloride [6]. This method benefits from operational simplicity and avoids transition metals.
Achieving precise stereocontrol over both the C2 (amino-bearing) and C4 (alcohol-bearing) chiral centers is paramount for synthesizing the pharmacologically relevant (2S,4S) enantiomer. Catalytic asymmetric synthesis provides the most direct and efficient solution, avoiding the need for resolutions.
Chiral Organocatalysis: Enantioselective desymmetrization or kinetic resolution strategies using chiral organocatalysts are highly effective. For example, bifunctional thiourea-based organocatalysts or squaramides can activate both nucleophilic and electrophilic partners in the ring-forming step. A model system involves the enantioselective intramolecular oxa-Michael addition of an ortho-hydroxyaryl group to an α,β-unsaturated carbonyl moiety installed at the future C2 position. If this unsaturated system carries a protected amino group (e.g., phthalimide, azide), subsequent deprotection and reduction/functionalization can yield the target structure. The organocatalyst precisely controls the facial approach in the Michael addition, dictating the stereochemistry at C4. Subsequent transformations must then control the C2 stereochemistry, potentially via asymmetric synthesis of the precursor or enzymatic resolution [2] [7].
Transition Metal Catalysis with Chiral Ligands: This offers powerful tools for stereodivergent synthesis. Palladium complexes with chiral P,N-ligands (e.g., PHOX, Josiphos derivatives) or copper complexes with chiral bisoxazolines (BOX) can catalyze asymmetric C–S bond formation or carbonyl addition/reduction steps crucial for benzoxathiin assembly. A promising route involves the asymmetric hydrogenation of prochiral 2-aminobenzoxathiin-4-one precursors. Chiral Ru(II)- or Ir(I)-catalysts bearing ligands like (S,S)-Me-DuPhos or (R)-BINAP can achieve high enantioselectivity in reducing the ketone at C4, directly establishing the (4S) alcohol stereocenter while the (2S) configuration is predetermined by an enantiopure 2-amino substituent introduced earlier [7] [9]. Desymmetrization strategies using prochiral or meso intermediates via asymmetric ring opening or cross-coupling are also under investigation, inspired by advances in silicon-stereogenic synthesis [9].
Enzymatic Desymmetrization/Resolution: Biocatalysts offer exceptional stereoselectivity under mild conditions. Ketoreductases (KREDs) are particularly valuable for the enantioselective reduction of 2-protected-amino-4H-1,3-benzoxathiin-4-ones to the corresponding (4S)-alcohols. Screening enzyme libraries against specific prochiral ketone substrates often identifies highly selective variants. Lipases can also resolve racemic 2-aminoalcohol derivatives via enantioselective acylation or hydrolysis [2].
Table 2: Catalytic Systems for Asymmetric Synthesis of (2S,4S)-Benzoxathiin Derivatives
Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Key Stereochemical Outcome | ee/ de (%) | Limitation |
---|---|---|---|---|---|
Organocatalyst | Takemoto's Thiourea | Enantioselective Oxa-Michael Addition | Controls C4 stereochemistry | 85-92 | Requires pre-installed (2S) center |
Ru Catalysis | [RuCl((S)BINAP)]₂NEt₃ | Asymmetric Hydrogenation of 4-keto | Sets (4S) configuration | 90-98 | Requires enantiopure 2-amino precursor |
Cu Catalysis | Cu(OTf)₂ / (R,R)-Ph-BOX | Asymmetric Aldol-type Cyclization | Sets C2/C4 stereochemistry | 80-89 | Substrate scope limitations |
Biocatalyst (KRED) | Codexis KRED-101 | Enantioselective Ketone Reduction | Sets (4S) configuration | >99 | Specific to ketone substrate |
Pd Catalysis | Pd₂(dba)₃ / (S)-t-BuPHOX | Asymmetric C-S Coupling | Sets C2 stereochemistry | 88-94 | Early-stage application |
Addressing the principles of green chemistry, solvent-free synthesis and microwave irradiation techniques have been successfully applied to various steps in the synthesis of benzoxathiin derivatives, significantly enhancing efficiency, reducing reaction times, and minimizing environmental impact.
Solvent-Free Grinding (Mechanochemistry): This technique is particularly effective for cyclodehydration steps and condensations forming key heterocyclic bonds. For instance, grinding N-acyl anthranilic acid analogues (where sulfur replaces oxygen or is incorporated) with cyclizing agents like 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine in a ball mill facilitates rapid benzoxathiin formation at room temperature within minutes. This method avoids the high temperatures and prolonged reflux conditions typically required in solution-phase synthesis and completely eliminates the need for volatile organic solvents [3] [6]. The mechanical energy input promotes intimate mixing and overcomes diffusion limitations, leading to high yields and often improved purity by minimizing side reactions. This approach is highly compatible with acid- or base-sensitive functional groups sometimes present in complex precursors.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation dramatically accelerates reactions involving polar intermediates or transition states, which are common in heterocycle formation. Key benzoxathiin assembly steps, including:
Microwave protocols often employ sealed vessels, allowing superheating of solvents if used, but significant effort focuses on developing solvent-free or near-solvent-free microwave protocols using supported reagents or minimal ionic liquid media. Combining microwave activation with solvent-free conditions represents the pinnacle of efficiency and sustainability in benzoxathiin synthesis [3].
Table 3: Comparison of Conventional vs. Green Synthetic Protocols for Benzoxathiin Intermediates
Synthetic Step | Conventional Method | Time/Temp | Green Protocol | Time/Temp | Yield Improvement/ Benefit |
---|---|---|---|---|---|
Cyclodehydration (e.g., N-Acyl precursor → Benzoxathiinone) | Reflux in Ac₂O or Toluene | 2-6 h / 110-140°C | Solvent-Free Grinding (TCT, PPh₃) | 10-30 min / RT | +10-25%, No solvent, RT |
MCR Assembly (e.g., Ugi-type for precursor) | Stirring in MeOH or CH₂Cl₂ | 24-72 h / RT-40°C | Microwave Irradiation (solvent-free or minimal solvent) | 10-30 min / 80-120°C | +5-15%, Dramatic time saving |
Cyclocondensation (e.g., Anthranilate + Isothiocyanate) | Reflux in Ethanol | 4-8 h / 78°C | Microwave (neat or minimal DMF) | 5-15 min / 120-150°C | Comparable, Time saving |
Asymmetric Reduction (Ketone → Alcohol) | Chiral Catalyst / H₂ in iPrOH | 12-24 h / RT-50°C | Microwave-assisted Biocatalysis (KRED, neat substrate) | 1-4 h / 30-40°C | Enhanced ee, milder conditions |
The continuous evolution of synthetic methodologies—spanning convergent MCRs, efficient cyclocondensations, sophisticated catalytic asymmetric strategies, and sustainable activation techniques—provides a robust and versatile toolkit for accessing enantiomerically enriched (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol derivatives. These advances are crucial for enabling detailed pharmacological exploration of this structurally unique and stereochemically complex heterocyclic scaffold.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: